molecular formula C14H16N2O2 B2469219 Tert-butyl 1-aminoisoquinoline-4-carboxylate CAS No. 2248330-96-1

Tert-butyl 1-aminoisoquinoline-4-carboxylate

Cat. No.: B2469219
CAS No.: 2248330-96-1
M. Wt: 244.294
InChI Key: GNVNQJBNLUZGJB-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminoisoquinoline-4-carboxylate: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminoisoquinoline-4-carboxylate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:

    Protection of the Amino Group: The amino group of the isoquinoline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

    Formation of the Carboxylate: The carboxylate group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide (CO2) in the presence of a suitable catalyst.

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 1-aminoisoquinoline-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides can be used for this purpose.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines, alcohols

    Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

Tert-butyl 1-aminoisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its isoquinoline core is known to interact with various biological targets.

    Medicine: Isoquinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 1-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-aminoisoquinoline-3-carboxylate
  • Tert-butyl 1-aminoisoquinoline-5-carboxylate
  • Tert-butyl 1-aminoisoquinoline-6-carboxylate

Uniqueness

Tert-butyl 1-aminoisoquinoline-4-carboxylate is unique due to the position of the carboxylate group on the isoquinoline ring. This positional isomerism can lead to differences in reactivity, biological activity, and interaction with molecular targets. The tert-butyl group also provides steric hindrance, which can influence the compound’s stability and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 1-aminoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-8-16-12(15)10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNQJBNLUZGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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